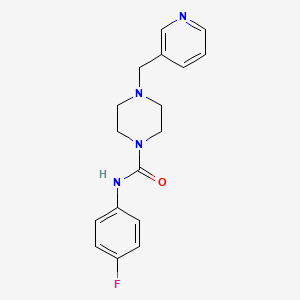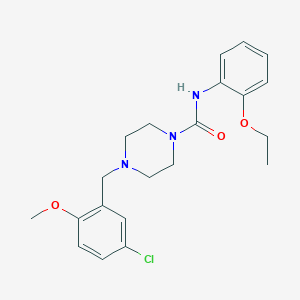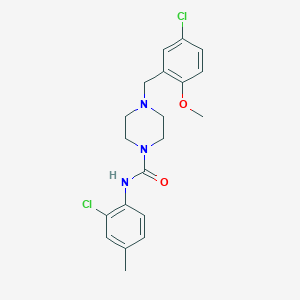![molecular formula C20H23N5OS B4284998 N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284998.png)
N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of small molecule inhibitors and is known to exhibit potent biological activity against various diseases.
Wirkmechanismus
BTA-EG4 exerts its biological activity by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs are known to remove acetyl groups from histone proteins, leading to the repression of gene expression. HDAC inhibitors, such as BTA-EG4, prevent this process and lead to the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to exhibit potent biological activity against various diseases, including cancer and neurodegenerative disorders. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, BTA-EG4 has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BTA-EG4 has several advantages as a research tool, including its potent biological activity, specificity, and low toxicity. However, the compound has some limitations, including its relatively high cost, complex synthesis method, and limited solubility in aqueous solutions.
Zukünftige Richtungen
Several future directions for research on BTA-EG4 can be identified. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activity of BTA-EG4. Finally, the therapeutic potential of BTA-EG4 in various diseases, including cancer and neurodegenerative disorders, should be further explored using animal models and clinical trials.
In conclusion, BTA-EG4 is a promising small molecule inhibitor that exhibits potent biological activity against various diseases. The compound has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. Further research is needed to fully understand the molecular mechanisms underlying its biological activity and to explore its therapeutic potential in clinical settings.
Wissenschaftliche Forschungsanwendungen
BTA-EG4 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound is known to exhibit potent inhibitory activity against a specific class of enzymes known as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors, such as BTA-EG4, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, BTA-EG4 has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-5-7-16(8-6-15)13-24-9-11-25(12-10-24)14-19(26)21-17-3-2-4-18-20(17)23-27-22-18/h2-8H,9-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCAXIIHDGACMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4284985.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B4284986.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285006.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285010.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethylbutyl)-1-piperazinyl]acetamide](/img/structure/B4285030.png)